molecular formula C24H20N2O2 B2836842 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898426-32-9

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2836842
CAS No.: 898426-32-9
M. Wt: 368.436
InChI Key: KMDLUYVEYNRVBC-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.436. The purity is usually 95%.
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Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antiviral properties, mechanisms of action, and relevant case studies.

The compound is characterized by its molecular formula C16H14N4O2C_{16}H_{14}N_{4}O_{2} and a molecular weight of 294.31 g/mol. Its structural features include a pyrroloquinoline core fused with a biphenyl moiety, which contributes to its biological reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₂
Molecular Weight294.31 g/mol
CAS Number1207055-23-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies show that the compound exhibits antiproliferative activity with IC50 values ranging from 0.25 μM to 10 μM against different human tumor cell lines (e.g., HepG2 and MCF7) .
  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. It may modulate the activity of enzymes related to cell cycle regulation and apoptosis induction .

Antiviral Properties

In addition to its anticancer effects, there is emerging evidence suggesting that this compound may possess antiviral activity:

  • Research findings indicate that certain derivatives of pyrroloquinoline compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms .

Study 1: Anticancer Activity Assessment

A study conducted on various derivatives of this compound revealed that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as HeLa and A549. The most effective derivative exhibited an IC50 value of 0.49 μM against HepG2 cells .

Study 2: Antiviral Efficacy

In another investigation focused on antiviral properties, derivatives were tested for their ability to inhibit viral replication in MT-4 cells. One derivative demonstrated an EC50 value of 130.24 μM, indicating moderate antiviral activity .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways such as those regulating apoptosis and cell cycle progression.
  • Receptor Binding : It can bind to various receptors that modulate cellular responses related to inflammation and cancer progression .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-22-15-20-14-21(13-19-7-4-12-26(22)23(19)20)25-24(28)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDLUYVEYNRVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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